![molecular formula C10H20N2 B065441 3-异丙基-3-氮杂双环[3.2.1]辛烷-8-胺 CAS No. 166973-11-1](/img/structure/B65441.png)
3-异丙基-3-氮杂双环[3.2.1]辛烷-8-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic amine compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is part of the azabicyclo family, which is known for its interesting biological activities and applications in various fields of research .
科学研究应用
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine has several applications in scientific research, including:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 3-Isopropyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Isopropyl-3-azabicyclo[32The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .
Biochemical Pathways
The specific biochemical pathways affected by 3-Isopropyl-3-azabicyclo[32The compound is part of the tropane alkaloids family, which are known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Isopropyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Isopropyl-3-azabicyclo[321]octan-8-amine is not specified in the search results
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the construction of the azabicyclo scaffold through cycloaddition reactions. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . The reaction conditions often involve the use of chiral catalysts to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may lead to the formation of nitroso or nitro compounds, while reduction may yield secondary or tertiary amines.
相似化合物的比较
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds in the azabicyclo family, such as:
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine: This compound has a benzyl group instead of an isopropyl group, which may affect its biological activity.
3-Phenethyl-3-azabicyclo[3.2.1]octan-8-ol: This compound has a phenethyl group and an alcohol functional group, which may influence its reactivity and applications.
The uniqueness of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSXJBPBGOXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
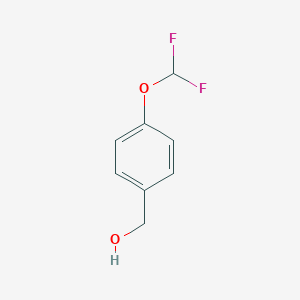
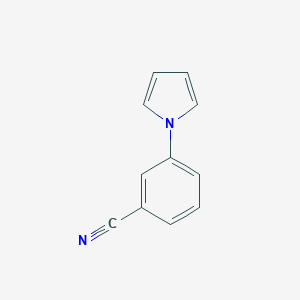
![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)
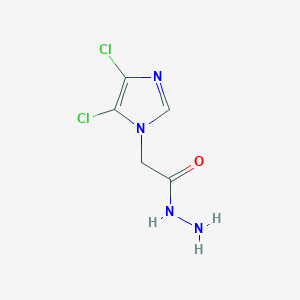
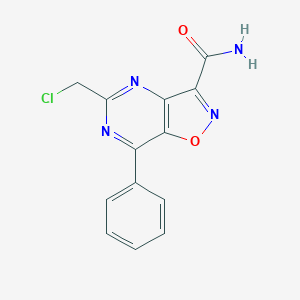
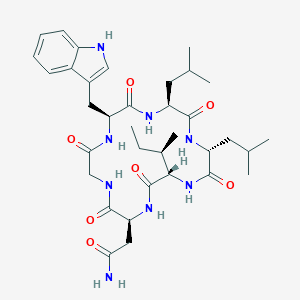
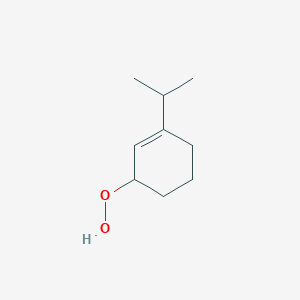
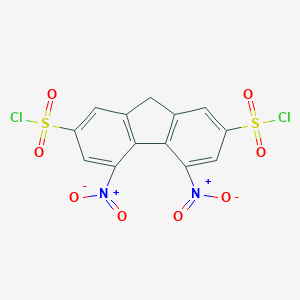
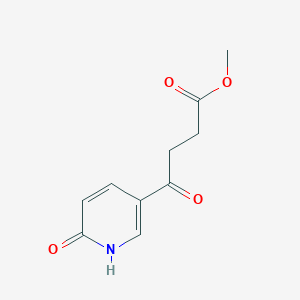
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
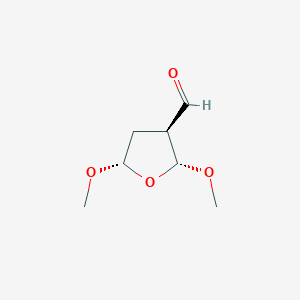
![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)
